o-Desmethyl-cerivastatin

Drug Metabolism CYP2C8 Probe Substrate Drug-Drug Interactions

o-Desmethyl-cerivastatin (M-1) is the primary demethylated metabolite of cerivastatin, catalyzed by CYP2C8 and CYP3A4. Essential for LC-MS/MS method validation, DDI risk assessment, and PBPK modeling, it serves as a distinct metabolic probe with a unique Ki profile (273 µM) versus M-23. Its use is critical for accurate quantification and pharmacogenomic biomarker studies.

Molecular Formula C25H31FNO5-
Molecular Weight 444.5 g/mol
CAS No. 189060-49-9
Cat. No. B12767834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Desmethyl-cerivastatin
CAS189060-49-9
Molecular FormulaC25H31FNO5-
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O
InChIInChI=1S/C25H32FNO5/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32)/p-1/b10-9+/t18-,19-/m1/s1
InChIKeyKUWDGQVSBKGOIJ-BGGMYYEUSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Desmethyl-cerivastatin (CAS 189060-49-9) for Analytical Reference Standards and Pharmacological Research


o-Desmethyl-cerivastatin (CAS 189060-49-9), also known as cerivastatin metabolite M-1, is a primary oxidative metabolite of the synthetic HMG-CoA reductase inhibitor cerivastatin [1]. This compound is formed via cytochrome P450-mediated demethylation of the parent drug's benzylic methyl ether moiety, a reaction catalyzed by both CYP2C8 and CYP3A4 isoforms [2]. As a key component in the metabolic pathway of cerivastatin, o-Desmethyl-cerivastatin is essential for in vitro metabolism studies, analytical method development (including LC-MS/MS quantification), and pharmacokinetic/pharmacodynamic modeling [3]. Its availability as a high-purity reference standard enables researchers to accurately quantify metabolite formation, assess drug-drug interaction risks involving CYP2C8 and CYP3A4, and investigate the metabolic basis of cerivastatin's adverse event profile.

Why o-Desmethyl-cerivastatin (M-1) Cannot Be Substituted with Alternative Statin Metabolites or Analogs


In analytical and pharmacological research, substituting o-Desmethyl-cerivastatin with other statin metabolites (e.g., M-23 hydroxy-cerivastatin) or structurally similar compounds is not scientifically valid due to quantifiable differences in metabolic origin, cytochrome P450 isoform specificity, and susceptibility to drug-drug interactions [1]. o-Desmethyl-cerivastatin is generated via a dual CYP2C8/CYP3A4 pathway, whereas the major M-23 metabolite is predominantly CYP2C8-mediated [2]. This differential enzymatic handling results in distinct formation kinetics and inhibitor sensitivity profiles; for example, the CYP2C8 inhibitor gemfibrozil inhibits M-1 formation with a Ki (IC50) of 273 μM, compared to 69 μM for M-23 [3]. Furthermore, in cases of impaired metabolism, the serum M-23:M-1 ratio shifts dramatically from 2.08 in normal controls to 0.64 in patients with CYP2C8 dysfunction [4]. These verifiable distinctions mean that using an incorrect reference standard or metabolic probe would compromise assay accuracy, confound DDI risk assessments, and invalidate pharmacokinetic modeling.

Quantitative Differentiation of o-Desmethyl-cerivastatin: Evidence-Based Guide for Selection and Procurement


Differential CYP2C8/3A4 Metabolism and Inhibitor Sensitivity Compared to M-23

o-Desmethyl-cerivastatin (M-1) exhibits a distinct metabolic pathway and inhibitor sensitivity profile compared to the co-eluting M-23 hydroxy metabolite. The formation of M-1 is catalyzed equally by CYP2C8 and CYP3A4, whereas M-23 formation is predominantly mediated by CYP2C8 [1]. This distinction is quantifiable through differential inhibition by the CYP2C8 inhibitor gemfibrozil, where M-1 formation is 3.96-fold less sensitive to inhibition than M-23 in human liver microsomes [2].

Drug Metabolism CYP2C8 Probe Substrate Drug-Drug Interactions

Steady-State Pharmacokinetic Exposure Relative to Parent Drug and M-23

The systemic exposure of o-Desmethyl-cerivastatin (M-1) at steady state is quantifiably lower than both the parent drug cerivastatin and the M-23 metabolite. Following a 0.8 mg oral dose of cerivastatin, the mean steady-state Cmax values are 12.7 μg/L for cerivastatin, 1.4 μg/L for M-23, and 0.55 μg/L for M-1 [1]. This establishes a parent:M-1 Cmax ratio of approximately 23:1, and an M-23:M-1 Cmax ratio of approximately 2.5:1.

Pharmacokinetics Steady-State Exposure Bioanalytical Method Validation

Diagnostic Shift in M-23:M-1 Serum Ratio Under CYP2C8 Impairment

The serum concentration ratio of M-23 to M-1 serves as a functional biomarker of CYP2C8 metabolic capacity. In a documented clinical case of cerivastatin-induced rhabdomyolysis associated with CYP2C8 dysfunction, the M-23:M-1 ratio was 0.64, compared to 2.08 in normal control subjects [1]. This represents a 3.25-fold reduction in the ratio, driven primarily by impaired CYP2C8-mediated formation of M-23 while M-1 formation persists via the intact CYP3A4 pathway.

Pharmacogenomics Adverse Drug Reaction Metabolic Phenotyping

Potent Inhibition of M-1 Formation by Gemfibrozil in Recombinant CYP2C8

While M-1 formation in human liver microsomes is relatively insensitive to gemfibrozil (Ki = 273 μM), the same reaction in recombinant CYP2C8 is potently inhibited. Gemfibrozil inhibits M-1 formation in recombinant CYP2C8 with an IC50 of 78 μM, compared to 68 μM for M-23 formation in the same system [1]. This near-equivalent inhibition contrasts with the 3.6-fold difference observed in microsomes (M-23 IC50 = 95 μM vs. M-1 IC50 >250 μM), highlighting the confounding role of CYP3A4 in microsomal systems.

Recombinant CYP Enzymes Enzyme Kinetics In Vitro DDI Assessment

o-Desmethyl-cerivastatin: Validated Research and Industrial Applications Based on Quantitative Evidence


LC-MS/MS Bioanalytical Method Development and Validation for Cerivastatin Metabolite Profiling

o-Desmethyl-cerivastatin reference standard is required for the development and validation of LC-MS/MS methods that simultaneously quantify cerivastatin and its major metabolites (M-1, M-23, and M-24) in human serum or plasma. The established steady-state Cmax of 0.55 μg/L for M-1 [1] defines the required lower limit of quantitation (LLOQ) for bioanalytical assays, ensuring that methods are sufficiently sensitive to detect this low-abundance metabolite in pharmacokinetic studies. Validated methods utilizing this reference standard have been applied to drug dissolution testing, DDI studies, and therapeutic drug monitoring [2].

In Vitro CYP2C8/CYP3A4 Phenotyping and Drug-Drug Interaction Screening

o-Desmethyl-cerivastatin serves as a metabolic endpoint in human liver microsome and recombinant CYP isoform assays to characterize the contribution of CYP2C8 and CYP3A4 to cerivastatin clearance. The differential sensitivity to gemfibrozil inhibition (Ki of 273 μM for M-1 vs. 69 μM for M-23) [3] allows researchers to distinguish CYP2C8-mediated from CYP3A4-mediated metabolism and to quantitatively assess the DDI liability of test compounds that inhibit either or both isoforms. The M-1 formation rate, measured via LC-MS/MS using an authentic reference standard, is a key parameter in physiologically based pharmacokinetic (PBPK) models used to predict clinical DDI outcomes [4].

Pharmacogenomic and Adverse Event Research: CYP2C8 Variant Phenotyping

Quantification of o-Desmethyl-cerivastatin alongside M-23 in patient serum samples enables calculation of the M-23:M-1 ratio, a functional biomarker of CYP2C8 metabolic capacity. The documented shift from a normal ratio of 2.08 to 0.64 in CYP2C8-impaired patients [5] provides a validated threshold for identifying individuals at elevated risk of statin-induced myotoxicity. This application is critical for pharmacogenomic studies investigating CYP2C8 polymorphisms, as well as for forensic toxicology laboratories analyzing cerivastatin-related adverse event cases. High-purity M-1 reference material ensures accurate ratio determination.

PBPK Modeling and Simulation of Complex Drug-Drug Interactions

o-Desmethyl-cerivastatin concentration-time data, obtained using validated analytical methods with an authentic M-1 reference standard, are essential input parameters for metabolite-linked PBPK models that simulate DDI scenarios involving CYP2C8 and CYP3A4 inhibitors. These models predict the impact of gemfibrozil, itraconazole, or dual inhibition on plasma concentrations of cerivastatin, M-1, M-23, and cerivastatin lactone [6]. Accurate M-1 data, including its formation fraction (fM) and elimination rate constant (KeM), enable regulatory-grade DDI risk assessment and inform safer drug development strategies for compounds sharing the dual CYP2C8/CYP3A4 metabolic pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for o-Desmethyl-cerivastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.